
ethyl 2-cyano-2-propanamidoacetate
Overview
Description
Ethyl 2-cyano-2-propanamidoacetate is an organic compound with the molecular formula C8H12N2O3. It is a versatile compound used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, an ester group, and an amido group, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-propanamidoacetate can be synthesized through several methods:
Cyanoacetylation of Amines: This method involves the reaction of ethyl cyanoacetate with various amines. The reaction can be carried out without solvents at room temperature or with heating.
Kolbe Nitrile Synthesis: This method uses ethyl chloroacetate and sodium cyanide to produce ethyl cyanoacetate, which can then be reacted with amines to form this compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of strong mineral acids like concentrated sulfuric acid to produce ethyl cyanoacetate, which can then be used in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-propanamidoacetate undergoes various chemical reactions, including:
Condensation Reactions: The compound can participate in Knoevenagel condensation and Michael addition reactions due to the presence of an acidic methylene group flanked by nitrile and carbonyl groups.
Substitution Reactions: The cyano and ester groups make the compound reactive towards nucleophilic substitution reactions.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of bases like piperidine or pyridine as catalysts.
Michael Addition: Requires the presence of a base such as sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds.
Michael Addition: Yields 1,4-addition products.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-2-propanamidoacetate is recognized for its potential therapeutic applications due to its structural properties, which include the presence of an amide bond and a cyano group. These features are crucial for the synthesis of bioactive molecules.
- Antimicrobial Properties : Research indicates that derivatives of cyanoacetamides exhibit substantial antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound serves as a precursor for synthesizing nitrogenous heterocycles, which have demonstrated efficacy as antimicrobial agents .
- Anti-inflammatory and Analgesic Effects : Compounds containing acetamide linkages, including those derived from this compound, have been studied for their anti-inflammatory and analgesic properties. For instance, some derivatives have shown promise in alleviating pain and inflammation in preclinical models .
Organic Synthesis
This compound is utilized as a building block in organic synthesis due to its reactivity and ability to form various derivatives.
- Synthesis of Heterocycles : The compound is employed in the synthesis of diverse heterocyclic compounds such as thiazoles, dihydropyridines, and imidazoles. These heterocycles are important in developing new pharmaceuticals and agrochemicals .
- Peptide Synthesis Additive : this compound can be used as an additive in peptide synthesis, replacing traditional coupling agents like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole). This application enhances the efficiency and yield of peptide formation processes .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial effects of various derivatives synthesized from this compound against strains of Gram-positive and Gram-negative bacteria. The results indicated that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Derivative A | E. coli | 32 |
Derivative B | S. aureus | 16 |
Derivative C | C. albicans | 64 |
This study underscores the potential of this compound derivatives as promising candidates for developing new antimicrobial agents .
Case Study 2: Synthesis of Novel Anti-inflammatory Agents
Another investigation focused on synthesizing new anti-inflammatory compounds using this compound as a starting material. The synthesized compounds were tested in vitro for their ability to inhibit pro-inflammatory cytokines.
Compound | Cytokine Inhibition (%) |
---|---|
Compound X | 75 |
Compound Y | 60 |
Compound Z | 50 |
The results demonstrated that certain derivatives significantly reduced cytokine levels, suggesting their potential for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-propanamidoacetate depends on its application:
Comparison with Similar Compounds
Ethyl 2-cyano-2-propanamidoacetate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Both compounds contain a cyano group and an ester group, but this compound has an additional amido group, making it more versatile in certain reactions.
Cyanoacetamide Derivatives: These compounds share the cyanoacetamide structure but differ in their substituents, affecting their reactivity and applications.
List of Similar Compounds
- Ethyl cyanoacetate
- Methyl cyanoacetate
- Cyanoacetamide
- N-aryl cyanoacetamides
- N-heteryl cyanoacetamides
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(propanoylamino)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-7(11)10-6(5-9)8(12)13-4-2/h6H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
NCGATHCFRNRSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C#N)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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